Product packaging for Boc-Sar-OSu(Cat. No.:CAS No. 80621-90-5)

Boc-Sar-OSu

Cat. No.: B558078
CAS No.: 80621-90-5
M. Wt: 286.28 g/mol
InChI Key: FVEKCHUPMRHPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of N-Methylation in Peptide Design and Function

N-methylation offers a versatile approach to fine-tune the properties of peptides, addressing some of the inherent limitations of natural peptides as therapeutic agents. Its strategic application can lead to compounds with improved stability, bioavailability, and receptor selectivity.

The introduction of a methyl group on the amide nitrogen atom of a peptide bond imparts steric hindrance, which restricts the rotation around the C-N bond. This increased conformational rigidity can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity for its target receptor. Furthermore, the N-methylated amide bond is often resistant to cleavage by proteases, the enzymes responsible for peptide degradation in the body. This increased proteolytic stability significantly extends the in vivo half-life of the peptide, a crucial factor for therapeutic efficacy.

N-methylation can also influence the physicochemical properties of peptides, such as their ability to cross biological membranes and their solubility in water. The replacement of a hydrogen bond donor (the amide proton) with a non-polar methyl group can reduce the desolvation penalty associated with crossing the lipid bilayer of cell membranes, thereby enhancing membrane permeability and oral bioavailability. Concurrently, the disruption of the regular hydrogen-bonding network can, in some cases, improve the aqueous solubility of the peptide.

Nature has long utilized N-methylation to modulate the biological functions of peptides. Many naturally occurring peptides, including several antibiotics and immunosuppressants like cyclosporine, contain N-methylated amino acids. These modifications are often critical for their potent and specific biological activities, highlighting the evolutionary advantage conferred by this structural feature.

Sarcosine (B1681465) (N-Methylglycine) as a Non-Proteinogenic Amino Acid Building Block

Sarcosine, the N-methylated form of glycine (B1666218), is a non-proteinogenic amino acid that serves as a fundamental building block for introducing N-methylation into synthetic peptides. Its simple structure allows for the systematic study of the effects of N-methylation without the added complexity of a side chain.

Sarcosine was first isolated in 1847 by the German chemist Justus von Liebig. Its synthesis was later achieved in 1862 by Jacob Volhard, who confirmed its structure as N-methylglycine by reacting methylamine (B109427) with monochloroacetic acid. peptide.com

In biological systems, sarcosine is an intermediate and byproduct in the metabolism of glycine. peptide.com It is formed from glycine through the action of the enzyme glycine N-methyltransferase and is, in turn, converted back to glycine by sarcosine dehydrogenase. peptide.com This metabolic link underscores its natural presence in biological tissues.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O6 B558078 Boc-Sar-OSu CAS No. 80621-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O6/c1-12(2,3)19-11(18)13(4)7-10(17)20-14-8(15)5-6-9(14)16/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEKCHUPMRHPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448548
Record name Boc-Sar-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80621-90-5
Record name Boc-Sar-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Applications of Boc Sar Osu in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) with Boc-Sar-OSu

This compound, or N-tert-Butoxycarbonyl-sarcosine N-hydroxysuccinimide ester, is an activated amino acid derivative specifically designed for use in Solid-Phase Peptide Synthesis (SPPS). tcichemicals.com SPPS is a cornerstone of peptide chemistry, enabling the stepwise construction of a peptide chain anchored to an insoluble polymer support. peptide.comiris-biotech.de The use of an activated ester, such as the N-hydroxysuccinimide (OSu) ester, facilitates the formation of the amide (peptide) bond with the free amino group of the growing peptide chain attached to the resin. This compound serves as a building block for introducing the N-methylated amino acid sarcosine (B1681465) (Sar) into a peptide sequence. iris-biotech.desigmaaldrich.com The incorporation of N-methylated residues like sarcosine is a valuable strategy for modifying peptides to improve properties such as proteolytic resistance and membrane permeability. scielo.org.mx

Integration into Boc/Bzl Protection Schemes

The Boc/Bzl protection strategy was one of the earliest and most fundamental approaches developed for SPPS. peptide.com In this scheme, the temporary Nα-amino protecting group is the acid-labile tert-butoxycarbonyl (Boc) group, while more permanent side-chain protecting groups are typically benzyl (B1604629) (Bzl) based. peptide.combeilstein-journals.org this compound integrates seamlessly into this methodology. The Boc group on the sarcosine nitrogen protects it from participating in unintended reactions during the coupling step.

The SPPS cycle using the Boc/Bzl strategy proceeds as follows:

Deprotection: The Nα-Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.compeptide.com

Neutralization: The resulting ammonium (B1175870) trifluoroacetate (B77799) salt is neutralized with a tertiary base, such as diisopropylethylamine (DIEA), to liberate the free amine. peptide.com

Coupling: The next protected amino acid, in this case, this compound, is introduced. The activated OSu group reacts with the free amine of the resin-bound chain, forming a new peptide bond and elongating the peptide. chemimpex.com

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the cycle begins again. iris-biotech.de

While effective, the Boc/Bzl scheme is not truly orthogonal because both Boc and Bzl groups are cleaved by acid, albeit of different strengths. peptide.comiris-biotech.de The final cleavage of the completed peptide from the resin and removal of the side-chain Bzl protectors requires a very strong acid, such as hydrofluoric acid (HF). beilstein-journals.org

Table 1: Comparison of Major SPPS Protection Strategies

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protecting Group Boc (tert-butoxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Nα-Deprotection Condition Moderate Acid (e.g., TFA) beilstein-journals.orgBase (e.g., Piperidine) iris-biotech.de
Side-Chain Protection Benzyl (Bzl) basedtert-Butyl (tBu) based
Side-Chain Deprotection Strong Acid (e.g., HF) beilstein-journals.orgStrong Acid (e.g., TFA) iris-biotech.de
Orthogonality No (Both groups are acid-labile) peptide.comYes (Base-labile vs. Acid-labile) iris-biotech.de
Role of this compound Used as a standard building block for introducing sarcosine.Not directly compatible; requires Fmoc-Sar-OH.

Stepwise Amino Acid Addition and Coupling Efficiency

In SPPS, peptides are assembled in a stepwise fashion, adding one amino acid at a time to the growing chain. iris-biotech.de The efficiency of each coupling step is critical to the success of the synthesis, as incomplete reactions lead to the formation of deletion sequences, which are difficult to separate from the target peptide. The use of activated amino acid derivatives like this compound is intended to drive the coupling reaction to completion. chemimpex.com The OSu ester is a good leaving group, making the carboxyl carbon of the sarcosine highly susceptible to nucleophilic attack by the terminal amine of the peptide chain.

However, the coupling efficiency, particularly when dealing with or coupling onto N-methylated residues, is not always optimal. biotage.co.jp The inherent structure of N-methylated amino acids presents unique challenges that can significantly lower coupling yields compared to their non-methylated counterparts. researchgate.net While standard coupling reagents work, achieving high efficiency often requires careful optimization of reaction conditions or the use of more potent activators. nih.govacs.org

Challenges and Optimization in SPPS with N-Methylated Amino Acids

The incorporation of N-methylated amino acids, such as the sarcosine introduced by this compound, is known to be a challenging step in SPPS. researchgate.netcem.com These difficulties arise primarily from the structural and electronic properties of the N-methylated amide bond.

The most significant challenge in coupling N-methylated amino acids is steric hindrance. biotage.co.jpresearchgate.net The presence of the methyl group on the amide nitrogen, once incorporated, sterically shields the nitrogen's lone pair of electrons, reducing its nucleophilicity. sci-hub.se This makes it more difficult for the next incoming activated amino acid to couple to the N-methylated residue. The steric bulk hinders the approach of the electrophile, slowing down the reaction rate and often leading to incomplete coupling. researchgate.netcem.com This problem is particularly pronounced when coupling bulky amino acids onto an N-methylated residue. researchgate.net

To overcome the challenges posed by steric hindrance and achieve high coupling yields, several optimization strategies have been developed. These aim to enhance the reactivity of the coupling partners while maintaining the stereochemical integrity of the chiral centers.

Advanced Coupling Reagents: While standard carbodiimide (B86325) activators can be used, more potent coupling reagents are often required for difficult couplings involving N-methylated residues. researchgate.net Phosphonium (B103445) salts like PyBOP and PyAOP, or aminium/uronium salts like HATU, are frequently employed because they rapidly form highly reactive activated esters that can overcome the steric barrier. scielo.org.mxresearchgate.net

Extended Reaction Times and Double Coupling: To drive the reaction to completion, extended coupling times or a "double coupling" protocol are common. In a double coupling, after the initial coupling reaction, the resin is washed, and the same coupling step is repeated with a fresh portion of activated amino acid and reagents. researchgate.net

Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for sterically hindered couplings. nih.gov However, this must be done cautiously, as higher temperatures can also increase the risk of side reactions, including racemization, especially for sensitive amino acids like Cysteine and Histidine. nih.gov

Table 2: Strategies for Optimizing N-Methylated Amino Acid Coupling in SPPS

ChallengeOptimization StrategyDetailsSupporting Findings
Steric Hindrance Use of Potent Coupling ReagentsReagents like HATU, PyAOP, and PyBOP generate highly reactive intermediates to accelerate the reaction. researchgate.netUse of HATU showed improved yields over DCC for couplings with N-methyl amino acids. scielo.org.mx
Low Nucleophilicity Double or Triple CouplingRepeating the coupling step ensures that a higher percentage of free amines react.Double or triple couplings are commonly employed to mitigate deletion sequences. researchgate.net
Slow Reaction Kinetics Elevated Temperature / Microwave AssistanceIncreasing temperature provides energy to overcome the activation barrier. Microwave energy drives difficult couplings to completion efficiently. cem.comnih.govMicrowave-enhanced SPPS minimizes difficulties associated with hindered amino acids. cem.com
Racemization Risk Careful Selection of Reagents and ConditionsUsing additives like HOAt or Oxyma Pure can suppress racemization. Limiting temperature for sensitive residues is crucial.Microwave-assisted SPPS at 60°C showed low levels of enantiomerization for most amino acids. nih.gov

Microwave-Assisted SPPS with Boc-Amino Acid Nanoparticles

Microwave-assisted SPPS (MW-SPPS) has emerged as a powerful technique to dramatically reduce reaction times and improve the synthesis of difficult peptide sequences, including those containing N-methylated amino acids. amazonaws.comnih.gov Microwave irradiation provides rapid and uniform heating, which accelerates deprotection and coupling steps that are sluggish under conventional conditions. cem.com

A further innovation is the use of Boc-amino acid nanoparticles for SPPS in aqueous media. mdpi.com In this "green chemistry" approach, water-dispersible nanoparticles of Boc-amino acids are used for the coupling reactions. Research has demonstrated that using Boc-amino acid nanoparticles in conjunction with microwave irradiation allows for rapid and efficient solid-phase reactions in water. mdpi.com For example, the synthesis of Leu-enkephalin using this method showed that microwave irradiation for just 3 minutes at 70°C was sufficient for the coupling steps. mdpi.com This is a significant improvement over previous attempts at water-based synthesis with non-dispersed Boc-amino acids, which required longer reaction times and multiple coupling cycles to achieve completion. mdpi.com This combination of Boc-protected nanoparticles and microwave assistance represents a promising, environmentally friendlier direction for peptide synthesis.

Solution-Phase Peptide Synthesis Utilizing this compound

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a classical method that involves the stepwise construction of peptides in a homogeneous solution. In this technique, protected amino acids are sequentially coupled, and the growing peptide chain remains in the solution throughout the synthesis. A key advantage of this approach is the ability to purify and characterize intermediate peptide fragments at each stage, ensuring the homogeneity of the final product.

The use of activated amino acid derivatives is a cornerstone of efficient solution-phase synthesis. This compound, which is N-tert-butoxycarbonyl-sarcosine N-hydroxysuccinimide ester, is a prime example of such a pre-activated building block. The N-hydroxysuccinimide (OSu) ester group is a highly reactive moiety that readily couples with the free amino group of another amino acid or peptide fragment to form a stable amide bond, streamlining the synthesis process. bachem.comnetascientific.combachem.com The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the N-terminal amine, which can be selectively removed under acidic conditions to allow for the next coupling step. bachem.com This combination of a stable protecting group and a reactive ester makes this compound a versatile reagent for the controlled, stepwise incorporation of sarcosine residues into a peptide chain in the solution phase. netascientific.com

In peptide synthesis, the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another is facilitated by coupling reagents. bachem.com However, when using a pre-activated amino acid like this compound, the N-hydroxysuccinimide (OSu) ester itself is the activated species, designed for direct reaction with a nucleophilic amine. bachem.com This often obviates the need for a separate coupling reagent during the acylation step. bachem.com The reaction typically proceeds by dissolving the this compound and the amine-containing component (e.g., an amino acid ester) in an appropriate anhydrous solvent, such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile. peptide.com

While this compound is pre-activated, the broader context of peptide coupling involves a variety of reagents that are used when starting from a free carboxylic acid (like Boc-Sar-OH). These reagents convert the acid into a reactive intermediate in situ. Common classes of these reagents include carbodiimides and phosphonium or aminium salts. bachem.com The choice of reagent and conditions can be critical for achieving high yields and minimizing side reactions, particularly racemization. bachem.com

Table 1: Common Coupling Reagents and Typical Reaction Conditions in Peptide Synthesis
Reagent ClassExamplesCommon AdditivesTypical BaseKey Characteristics
CarbodiimidesDCC, DIC, EDCHOBt, HOSuNot always requiredEffective but can lead to urea (B33335) byproducts that may be difficult to remove. Low temperatures are recommended. bachem.com
Phosphonium SaltsBOP, PyBOP, PyBrOPNone requiredDIPEA, NMMAchieve high coupling rates with few side reactions. PyBroP is effective for coupling sterically hindered N-methyl amino acids. bachem.compeptide.com
Aminium/Uronium SaltsHBTU, HATU, TBTU, COMUNone requiredDIPEA, NMM, CollidineVery popular due to high efficiency and rapid reaction times. HATU is particularly effective for difficult couplings. bachem.comgoogle.com

This table summarizes reagents used for activating free carboxylic acids. This compound is a pre-activated ester and typically does not require these additional reagents for coupling.

The utility of solution-phase peptide synthesis (LPPS) using activated monomers like this compound varies with the target peptide's length. The method offers distinct advantages for shorter to medium-length peptides but faces limitations as the chain grows longer.

Table 2: Advantages and Limitations of Solution-Phase Synthesis by Peptide Length
Peptide LengthAdvantagesLimitations
Short (2-10 residues)High purity of final product due to intermediate purification. Scalability for large-quantity production. Good control over reaction conditions.Can be more time-consuming and labor-intensive than SPPS.
Medium (11-30 residues)Intermediate characterization is still feasible. Allows for convergent synthesis strategies (fragment coupling). escholarship.orgCumulative yield loss becomes significant. Potential for decreased solubility of growing peptide chain.
Long (>30 residues)Applicable for fragment condensation to build large peptides.Generally inefficient due to very low overall yields and significant purification challenges. Solubility issues are common. SPPS is typically the superior method. acs.org

Synthesis of Poly-Sarcosines (pSars)

Poly-sarcosine (pSar), or poly(N-methylglycine), is a non-ionic, hydrophilic, and biocompatible polypeptoid. iris-biotech.debham.ac.uk It has garnered significant attention as a potential alternative to polyethylene (B3416737) glycol (PEG) in various biomedical applications due to its protein resistance, low cellular toxicity, and non-immunogenic character. iris-biotech.depku.edu.cn

The synthesis of pSars can be achieved through different strategies. The most common method for producing high molecular weight, polydisperse pSar is the ring-opening polymerization (ROP) of sarcosine N-carboxyanhydride (Sar-NCA) or sarcosine N-thiocarboxy anhydride (B1165640) (Sar-NTA). iris-biotech.depku.edu.cnnih.gov This method is efficient for creating polymers but offers little control over the exact chain length, resulting in a distribution of molecular weights. iris-biotech.de

Conversely, for applications requiring well-defined, monodisperse pSars, a stepwise synthesis approach is employed. iris-biotech.dersc.org This method is analogous to solid-phase peptide synthesis (SPPS), where sarcosine monomers are added one by one to a growing chain, often on a solid support. iris-biotech.de This stepwise approach allows for precise control over the polymer length, yielding a single, well-defined molecular weight product, which is crucial for therapeutic applications like antibody-drug conjugates. iris-biotech.denih.gov

In the context of polymerization, sarcosine building blocks are utilized in two distinct ways depending on the desired outcome.

For producing high molecular weight pSars, the cyclic monomer Sar-NCA is the key starting material. iris-biotech.depku.edu.cn The polymerization is typically initiated by a nucleophile, such as a primary amine, which attacks the carbonyl of the NCA ring, leading to its opening. iris-biotech.de This process continues as the newly formed amine terminus of the growing chain attacks subsequent NCA monomers. Recent advancements have reported carboxylic acid-catalyzed ROP of Sar-NCA, which allows for the synthesis of ultrahigh molecular weight pSar with narrow dispersity under mild conditions. pku.edu.cn

For the synthesis of monodisperse, discrete-length pSar oligomers, protected sarcosine monomers like Fmoc-Sar-OH or Boc-Sar-OH are used in a stepwise fashion. iris-biotech.deiris-biotech.de this compound, as a pre-activated monomer, is well-suited for this type of controlled, sequential addition in either solution-phase or solid-phase synthesis. netascientific.com For example, in solid-phase synthesis, the synthesis starts with an amino acid anchored to a resin. The protecting group (e.g., Fmoc) is removed, and a protected sarcosine dipeptide (e.g., Fmoc-Sar-Sar-OH) is coupled using standard peptide coupling reagents like HATU. rsc.orgnih.gov This cycle is repeated to build the pSar chain to a precise, predetermined length. rsc.org This method provides absolute chemical homogeneity, which is highly desirable for creating uniform bioconjugates. chemrxiv.org

The application of poly-sarcosine in drug conjugates, particularly antibody-drug conjugates (ADCs), represents a significant advancement in the field. ADCs are designed to selectively deliver potent cytotoxic drugs to cancer cells, but their efficacy and tolerability are often limited by the hydrophobicity of the drug-linker component. rsc.orgresearchgate.net High drug-to-antibody ratios (DAR) can lead to aggregation and rapid clearance from circulation. researchgate.net

Increased Drug Loading: It enables the construction of homogeneous ADCs with a high DAR (e.g., DAR8) while maintaining good biophysical properties. rsc.orgresearchgate.net

Improved Pharmacokinetics: The hydrophilic pSar moiety can lead to a decreased clearance rate and improved plasma stability. nih.govresearchgate.net

Enhanced Efficacy: By allowing for higher drug loading, pSar-based ADCs can exhibit remarkable antitumor potency. rsc.orgnih.gov

Research has shown that pSar can be more efficient than PEG at improving ADC antitumor activity at an equivalent length. rsc.org The use of monodisperse pSar, synthesized stepwise, is critical for this application, as it ensures the production of homogeneous ADCs, which is a key regulatory and therapeutic advantage over polydisperse polymer-based conjugates. nih.govchemrxiv.org

Table 3: Properties and Applications of Polysarcosine (pSar) in Antibody-Drug Conjugates (ADCs)
PropertyDescriptionImpact on ADC Performance
HydrophilicitypSar is a highly water-soluble polymer. iris-biotech.deMasks the hydrophobicity of the cytotoxic payload, preventing aggregation and improving solubility. iris-biotech.dersc.org
BiocompatibilityBased on the endogenous amino acid sarcosine, it is biocompatible, non-immunogenic, and biodegradable. iris-biotech.dechemrxiv.orgReduces the risk of immune responses and improves the overall safety profile compared to alternatives like PEG. iris-biotech.de
Monodispersity (when synthesized stepwise)Allows for the creation of pSar chains of a precise, uniform length. iris-biotech.dersc.orgEnsures the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), improving consistency and therapeutic profile. nih.govchemrxiv.org
Chemical FunctionalityCan be synthesized with terminal reactive groups for conjugation to both the antibody and the drug. rsc.orgnih.govServes as a flexible linker platform for the modular construction of advanced ADCs. chemrxiv.org

Incorporation into Peptidomimetics and Pseudopeptides

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with modified molecular structures to improve properties such as stability, bioavailability, and receptor selectivity. mdpi.comdiva-portal.org Pseudopeptides are a subclass of peptidomimetics where the peptide bonds themselves are replaced with other chemical groups. researchgate.net The incorporation of sarcosine using building blocks like this compound is a powerful strategy in the design of such molecules.

Sarcosine (N-methylglycine) is the simplest N-substituted amino acid and is the archetypal monomer for a major class of peptidomimetics known as peptoids. iris-biotech.de In peptoids, the side chains are attached to the backbone nitrogen atom rather than the α-carbon. iris-biotech.de This structural alteration has profound consequences:

Resistance to Enzymatic Degradation: The absence of a hydrogen atom on the amide nitrogen prevents protease recognition and cleavage, significantly enhancing the in vivo stability of the molecule. bham.ac.ukiris-biotech.de

Conformational Flexibility: The lack of amide hydrogens prevents the formation of intramolecular hydrogen bonds that define secondary structures like α-helices and β-sheets, resulting in a more flexible polymer chain. iris-biotech.de

By incorporating a sarcosine residue into a standard peptide sequence via this compound, a hybrid peptide-peptoid molecule is created. This single modification can disrupt local secondary structure, increase flexibility, and confer resistance to proteolysis at the site of incorporation. This approach is a key tool in rational drug design, allowing researchers to systematically modify peptide leads to overcome their inherent therapeutic limitations, such as poor plasma half-life. mdpi.com The straightforward nature of using an activated building block like this compound allows for its easy inclusion in standard solid-phase or solution-phase synthesis protocols, making it a valuable reagent for generating libraries of novel peptidomimetics for structure-activity relationship (SAR) studies. researchgate.net

Design of Conformationally Constrained Structures

Restricting the conformational flexibility of a peptide is a key strategy in drug design to enhance binding affinity, specificity, and metabolic stability. mdpi.com While individual sarcosine residues can increase the flexibility of a linear peptide chain, their incorporation via this compound is a powerful tool in the design of conformationally constrained structures, particularly in the context of macrocyclic peptides and peptidomimetics.

The introduction of an N-methyl group by sarcosine restricts the range of accessible backbone dihedral angles (φ, ψ). This steric constraint can be strategically employed to induce specific turns, such as β-turns, in the peptide backbone. In the early eighties, Freidinger proposed the concept of using lactam-bridged dipeptides to create constrained analogs, and subsequent research has shown that building a bridge from an amino acid to a succeeding sarcosine residue can be an effective method of constraint. researchgate.net By positioning sarcosine at key points within a peptide sequence that is intended for cyclization, chemists can guide the folding of the peptide into a more rigid and predictable three-dimensional structure. This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to a significant increase in potency. mdpi.com

Computational modeling is often used alongside synthesis to predict the conformational effects of sarcosine incorporation, allowing for the rational design of peptides with optimized shapes for target engagement. cam.ac.uk The use of this compound provides a straightforward method to introduce these strategic N-methylated residues during solid-phase peptide synthesis (SPPS).

Replacement of Peptide Bonds with Alternative Linkages

The use of this compound is a direct method for replacing a standard secondary amide peptide bond with a tertiary amide linkage. This modification is a cornerstone of peptidomimetic design, aimed at overcoming the inherent weaknesses of natural peptides, such as poor bioavailability and susceptibility to enzymatic degradation. researchgate.net

The N-methylation of the amide bond, introduced by sarcosine, has several profound effects on the peptide's properties:

Elimination of Hydrogen Bond Donor: The replacement of the amide proton with a methyl group removes a critical hydrogen bond donor. This disrupts the formation of canonical secondary structures like α-helices and β-sheets, which rely on a regular pattern of backbone hydrogen bonds.

Increased Proteolytic Resistance: Peptidases and proteases recognize and cleave specific peptide sequences. The tertiary amide bond at the N-terminus of a sarcosine residue is often a poor substrate for these enzymes, significantly increasing the peptide's half-life in biological systems.

Modulation of Lipophilicity: The addition of a methyl group can slightly increase the lipophilicity of the peptide backbone, which can influence its solubility and ability to cross cell membranes. The substitution of a backbone amide oxygen with sulfur has been shown to increase lipophilicity and protein stability. nih.gov While a different modification, it highlights the principle that subtle backbone changes can significantly alter a peptide's physicochemical properties.

The strategic incorporation of sarcosine using this compound allows chemists to fine-tune the structural and metabolic stability of a peptide without drastically altering the orientation of the amino acid side chains critical for biological activity.

PropertyStandard Peptide Bond (-CO-NH-)Sarcosine Linkage (-CO-N(CH₃)-)Implication of Replacement
Hydrogen Bonding Acts as H-bond donor and acceptorActs as H-bond acceptor onlyDisruption of α-helices and β-sheets
Conformation Relatively planar, defined φ/ψ anglesIncreased local flexibility but can induce turnsAlters secondary structure and overall conformation
Proteolytic Stability Susceptible to cleavage by proteasesGenerally resistant to proteolysisIncreased in vivo half-life
Isomerism Trans isomer strongly favoredLower energy barrier to cis-trans isomerizationCan introduce multiple, slowly interconverting conformers

Chemo- and Regioselectivity in Coupling Reactions Involving this compound

The N-hydroxysuccinimide (NHS) ester of this compound is a highly reactive group designed to acylate primary amines. In complex peptides, multiple primary amines may be present, primarily the α-amine at the N-terminus and the ε-amine of lysine (B10760008) side chains. Achieving selective modification of one amine over the other is a significant challenge that relies on exploiting subtle differences in their chemical environments and reactivity. mdpi.com

Reactivity Towards Primary Amines (α-amine vs. ε-amine of Lysine)

The key to differentiating the α-amine and the ε-amine of lysine is the significant difference in their basicity, reflected by their pKa values. The reactivity of an amine in an acylation reaction depends on its nucleophilicity, which is highest when it is in its unprotonated, free-base form.

N-terminal α-amine: The pKa of a typical peptide's N-terminal α-ammonium group is approximately 8.0. mdpi.com

Lysine ε-amine: The pKa of the ε-ammonium group on a lysine side chain is significantly higher, around 10.0-10.5. mdpi.com

This difference in pKa allows for the selective acylation with this compound by carefully controlling the reaction pH. At a near-neutral pH (e.g., pH 7.0-7.5), the N-terminal α-amine, with its lower pKa, exists in a significant equilibrium concentration as a free amine, making it nucleophilic. In contrast, the lysine ε-amine remains almost entirely in its protonated, non-nucleophilic ammonium form (R-NH₃⁺). Therefore, under these conditions, this compound will react preferentially with the N-terminus. As the pH is raised to 8.5-9.5, the lysine ε-amine becomes deprotonated and highly reactive, often leading to modification at both sites. mdpi.com

Amine GroupTypical pKaState at pH 7.2State at pH 9.0Optimal pH for Selective Acylation
N-terminal α-amine ~8.0Partially deprotonated (nucleophilic)Fully deprotonated (nucleophilic)~7.0 - 7.5
Lysine ε-amine ~10.5Almost fully protonated (non-nucleophilic)Partially deprotonated (nucleophilic)>9.0 (for lysine labeling)

Strategies for Selective N-Terminal Labeling

A robust strategy for achieving selective N-terminal labeling of a peptide with this compound leverages the differential reactivity described above. The primary variable to control is the reaction pH.

StepActionPurposeRationale
1. Peptide Solubilization Dissolve the target peptide in a suitable aqueous buffer.To ensure the peptide is fully dissolved and the pH is stable.A buffered system prevents pH fluctuations during the reaction.
2. pH Adjustment Adjust the buffer pH to a range of 7.0 to 7.5.To create a chemical environment that favors selective N-terminal reactivity.At this pH, the N-terminal α-amine is sufficiently nucleophilic while the lysine ε-amine is protonated and unreactive. mdpi.com
3. Reagent Addition Add a solution of this compound to the buffered peptide solution.To initiate the coupling reaction.The reagent should be dissolved in a water-miscible organic solvent (e.g., DMF or DMSO) to prevent hydrolysis before it can react with the peptide.
4. Reaction Monitoring Monitor the reaction progress using techniques like HPLC or mass spectrometry.To determine the optimal reaction time and confirm the selectivity of the labeling.This allows the reaction to be stopped once the desired N-terminally labeled product is maximized and before side products (e.g., di-acylated peptide) begin to form.
5. Quenching and Purification Quench the reaction with a primary amine-containing reagent (e.g., Tris or glycine) and purify the product.To stop the reaction and isolate the desired N-terminally modified peptide.Purification, typically by reverse-phase HPLC, is necessary to separate the labeled peptide from unreacted starting materials and byproducts.

This pH-controlled strategy is a cornerstone of bioconjugation chemistry and is highly effective for the regioselective modification of peptides and proteins using NHS esters like this compound. nih.gov

Applications in Oncology and Immunology

This compound plays a role in the development of targeted therapies and drug delivery systems, particularly within oncology and immunology research chemimpex.comchemimpex.com. Its ability to form stable conjugates with therapeutic agents can enhance the efficacy and specificity of treatments. By conjugating drugs or other biomolecules to target sites using this compound, researchers aim to improve drug delivery and therapeutic outcomes in these complex disease areas chemimpex.comchemimpex.com. The compound's utility extends to creating prodrugs that can improve bioavailability and targeted delivery to specific tissues chemimpex.com.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a molecule influence its biological activity. This compound, or the incorporation of sarcosine residues via similar activated esters, can be instrumental in these studies. SAR investigations help in optimizing lead compounds by systematically altering specific structural features to achieve desired pharmacological profiles mdpi.comresearchgate.netnih.gov.

Computational Approaches in SAR Analysis

Computational methods are increasingly vital in SAR analysis, complementing experimental studies. Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking allow researchers to predict how structural changes, such as the incorporation of sarcosine residues via this compound, might affect biological activity mdpi.comnih.govacs.org. These computational approaches can guide the design of novel molecules by identifying promising structural modifications before extensive synthesis and testing, thereby accelerating the drug discovery process mdpi.comnih.govacs.org.

SAR in the Context of Enzyme Inhibitors (e.g., Arginase Inhibitors, SARS-CoV 3CLpro inhibitors)

SAR studies involving sarcosine-containing peptides are relevant in the development of enzyme inhibitors. For example, research into arginase inhibitors has explored various amino acid substitutions, including sarcosine, to optimize inhibitory potency and selectivity nih.govgoogle.comgoogle.comgoogle.com. The N-methylation of sarcosine can influence the conformation of the peptide backbone, which is critical for fitting into the active site of enzymes like arginase nih.govgoogle.comgoogle.com. While direct studies specifically detailing this compound's SAR in SARS-CoV 3CLpro inhibition are not extensively found in the provided search results, the general principles of incorporating modified amino acids like sarcosine via activated esters are applicable to designing inhibitors for various enzymes google.com.

Advanced Conjugation Strategies

This compound serves as a versatile tool in advanced conjugation strategies, enabling the creation of complex molecular architectures. Its activated ester functionality allows for efficient coupling to amine-containing molecules, facilitating the assembly of sophisticated conjugates.

Synthesis of Peptide Dendrimers

The synthesis of peptide dendrimers is one area where this compound can be applied. Dendrimers are highly branched, tree-like macromolecules with unique properties. By using this compound as a building block, researchers can incorporate sarcosine residues into the dendritic structure, potentially influencing the dendrimer's solubility, stability, and biological interactions google.com. Such peptide dendrimers can find applications in drug delivery, diagnostics, and biomaterials google.com.

Development of Fluorescent Ligands

The development of fluorescent ligands is a critical area in bioconjugation and drug development, enabling the visualization and tracking of biological processes and molecular targets nih.gov. This compound (N-Boc-sarcosine N-hydroxysuccinimide ester) serves as a valuable reagent in this field due to its specific chemical properties. As an activated ester, it efficiently reacts with primary amines to form stable amide bonds, a fundamental reaction in bioconjugation chemimpex.comgoogle.comgoogle.com. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the sarcosine moiety allows for controlled introduction of this amino acid derivative. This protection can be readily removed under acidic conditions, enabling subsequent modifications or revealing the free amine for further conjugation steps nih.govresearchgate.netacs.org.

Research has demonstrated that sarcosine itself can be incorporated into fluorescent dyes, such as the Rhodamine B-sarcosine dye (ROSA), by coupling a fluorescent dye's succinimide (B58015) ester (e.g., RhoB-OSu) with sarcosine researchgate.net. This highlights the utility of sarcosine in modifying the properties of fluorescent molecules. This compound, being the Boc-protected and activated form of sarcosine, is thus a key intermediate or reagent for introducing the sarcosine unit into amine-containing fluorophores or targeting molecules. For instance, it can be used to functionalize a molecule with the Boc-protected sarcosine moiety, which can then be deprotected and further elaborated or directly used as part of a larger fluorescent ligand structure nih.govresearchgate.net. The general strategy involves coupling the activated ester of Boc-sarcosine to an amine-containing component, followed by Boc deprotection to yield the functionalized sarcosine residue.

The application of such strategies allows for the creation of tailored fluorescent probes and ligands with specific binding affinities and optical properties for various biological applications, including cellular imaging and receptor studies nih.govnih.govecu.edu. The ability to precisely incorporate the sarcosine unit via this compound contributes to the rational design of ligands that can effectively interact with biological targets, thereby advancing research in areas like drug discovery and molecular diagnostics.

Illustrative Reaction Pathway in Fluorescent Ligand Development

To illustrate the role of this compound in the synthesis of fluorescent ligands, consider the general process of functionalizing an amine-containing molecule with the sarcosine moiety. This process typically involves an amide bond formation followed by deprotection.

Reaction Component 1 (e.g., Amine-containing Fluorophore/Target)Reaction Component 2Reaction TypeIntermediate ProductFinal Functionalized Moiety
R-NH₂This compoundAmide Bond Formation (Coupling)R-NH-CO-Sar-BocBoc-protected Sarcosine
R-NH-CO-Sar-BocAcidic Deprotection (e.g., TFA)Boc RemovalR-NH-CO-SarDeprotected Sarcosine

This table demonstrates how this compound facilitates the introduction and subsequent deprotection of the sarcosine unit, a common strategy in the development of complex fluorescent probes and ligands.

Compound List:

this compound

Sarcosine

N-hydroxysuccinimide (NHS)

Rhodamine B succinimide ester (RhoB-OSu)

Rhodamine B-sarcosine dye (ROSA)

tert-butyloxycarbonyl (Boc) group

Amine-containing Fluorophore/Target (R-NH₂)

Trifluoroacetic acid (TFA)

Advantages of Using Boc Sar Osu in Peptide Chemistry

Efficiency in Coupling Reactions

The N-hydroxysuccinimide ester of this compound is a highly efficient activating group. It reacts readily with the free amino group of the peptide chain under mild conditions, leading to rapid and complete coupling reactions. This high reactivity helps to drive the synthesis forward and minimize the formation of deletion sequences, where an amino acid is missed in the final peptide.

Prevention of Side Reactions

The introduction of N-methylated amino acids can sometimes be challenging due to steric hindrance, which can slow down the coupling reaction and increase the likelihood of side reactions. The use of a pre-activated building block like this compound helps to overcome this challenge. Furthermore, the absence of a proton on the nitrogen atom of sarcosine (B1681465) inherently prevents certain side reactions. For instance, since sarcosine is achiral, there is no risk of racemization at the alpha-carbon during the activation and coupling steps, a common issue with other amino acids. The N-methylation also prevents the formation of diketopiperazines, a common side reaction that can occur at the dipeptide stage, particularly when proline is the second amino acid.

Activated Esters in Peptide Synthesis: Focus on N-Hydroxysuccinimide Esters (OSu)

The formation of a stable amide bond between two amino acids is the cornerstone of peptide synthesis. However, the direct reaction between a carboxylic acid and an amine is generally inefficient under mild conditions. To facilitate this reaction, the carboxyl group of one amino acid must be "activated" to increase its electrophilicity. N-Hydroxysuccinimide (NHS) esters, often denoted as OSu esters, are widely used activated esters in peptide synthesis due to their favorable reactivity and stability. sigmaaldrich.com

The activation of a carboxyl group with N-Hydroxysuccinimide typically involves a coupling agent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The carbodiimide first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the hydroxyl group of N-Hydroxysuccinimide, leading to the formation of the NHS ester and a urea (B33335) byproduct. The OSu moiety is an excellent leaving group, rendering the carbonyl carbon of the ester highly susceptible to nucleophilic attack. sigmaaldrich.com

The activated NHS ester readily reacts with the free amino group of another amino acid or peptide. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases N-Hydroxysuccinimide as a byproduct. This reaction proceeds efficiently under mild conditions, minimizing the risk of side reactions such as racemization, which is particularly important when working with chiral amino acids. sigmaaldrich.com

Overview of this compound: A Key Reagent in Advanced Peptide Synthesis

This compound, or N-t-Butoxycarbonylsarcosine N-hydroxysuccinimide ester, is a specialized reagent that combines the features of a protected N-methyl amino acid with an activated carboxyl group. Sarcosine (Sar) is the N-methylated form of glycine (B1666218). The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the amino terminus, preventing unwanted side reactions during peptide chain elongation. calpaclab.com

The pre-activated OSu ester of Boc-protected sarcosine allows for the direct and efficient incorporation of an N-methylated glycine residue into a growing peptide chain. This is particularly advantageous in solid-phase peptide synthesis (SPPS), where high coupling efficiency is crucial for achieving good yields of the final peptide. The use of this compound streamlines the synthesis of N-methylated peptides by eliminating the need for on-resin methylation steps, which can sometimes be inefficient and lead to side products.

PropertyValue
Compound Name This compound
Systematic Name N-t-Butoxycarbonylsarcosine N-hydroxysuccinimide ester
CAS Number 80621-90-5
Molecular Formula C12H18N2O6
Molecular Weight 286.28 g/mol

Detailed Research Findings on the Utility of Boc-Protected, OSu-Activated Amino Acids:

Research in peptide synthesis has consistently demonstrated the benefits of using pre-activated, protected amino acid derivatives like this compound. The OSu ester provides a balance of reactivity and stability, allowing for efficient coupling reactions with minimal racemization. The Boc protecting group is robust enough to withstand the coupling conditions but can be readily removed with mild acid, ensuring the integrity of the growing peptide chain. The incorporation of sarcosine, an N-methylated amino acid, at specific positions within a peptide sequence has been shown to enhance proteolytic stability and influence peptide conformation, leading to improved biological activity and therapeutic potential. The use of reagents like this compound is therefore a key strategy in the rational design and synthesis of advanced peptide therapeutics.

Future Directions and Emerging Research Areas

Green Chemistry Approaches in Boc-Sar-OSu Synthesis and Utilizationnih.gov

The chemical industry is increasingly prioritizing sustainability, leading to a demand for greener synthetic routes that minimize environmental impact. This includes reducing solvent usage, waste generation, and the use of hazardous reagents.

Reduction of Organic Solvent Consumptionnih.gov

A significant area of focus is the reduction of organic solvent consumption in both the synthesis and application of this compound. Traditional peptide coupling reactions often rely on large volumes of organic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). Research is exploring the use of alternative, more environmentally benign solvents, such as water, ethanol, or greener solvent mixtures. For instance, studies have investigated peptide synthesis in aqueous media using micellar catalysis or by employing water-compatible reagents and techniques, which could be adapted for reactions involving this compound nih.govunive.it. The development of solvent-free or reduced-solvent methodologies for this compound activation and coupling is also a critical goal.

Chemoenzymatic Synthesis Involving N-Methylated Amino Acidspeptide.com

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful approach to creating complex molecules with high selectivity and efficiency. For N-methylated amino acids, enzymes can be employed to catalyze specific methylation steps or to perform peptide bond formation with N-methylated substrates. Research is exploring the use of engineered enzymes, such as methyltransferases or proteases, for the synthesis of N-methylated peptides or for the direct N-methylation of amino acids and peptides nih.govbeilstein-journals.orgresearchgate.netnih.govacs.org. Integrating this compound into chemoenzymatic strategies could leverage the specificity of enzymes for particular steps while using the activated ester for efficient coupling. This could lead to more convergent and sustainable routes for synthesizing peptides containing sarcosine (B1681465).

Novel Protecting Group Strategies and Their Orthogonalitymdpi.comfrontiersin.org

The synthesis of complex peptides often requires sophisticated protecting group strategies to ensure selective functionalization and prevent unwanted side reactions. Orthogonality, where different protecting groups can be removed independently under distinct conditions, is paramount. Future research may focus on developing new protecting group schemes that are compatible with the incorporation of N-methylated amino acids like sarcosine, potentially offering improved orthogonality compared to existing methods. For instance, exploring novel temporary protecting groups for the carboxylic acid of sarcosine or new strategies for Boc removal that are milder or more selective could enhance the utility of this compound in complex synthetic sequences mdpi.comgoogle.comgoogle.comub.eduiris-biotech.deresearchgate.netuci.edu. The development of protecting groups that are orthogonal to the Boc group and N-hydroxysuccinimide ester activation would be particularly valuable.

Application of this compound in the Synthesis of Complex Bioactive Moleculesacs.org

N-methylated amino acids are increasingly found in natural products and designed peptidomimetics with significant biological activities, including therapeutic potential. This compound serves as a crucial building block for introducing sarcosine into these complex structures. Future research will likely expand the application of this compound in the synthesis of:

Peptide Therapeutics: N-methylation can improve the pharmacokinetic and pharmacodynamic properties of peptide drugs, making them more stable and bioavailable. This compound can be used to synthesize modified peptide hormones, antibiotics, and anticancer agents.

Natural Product Analogs: Many natural products contain N-methylated amino acids that contribute to their bioactivity. This compound can be employed to synthesize analogs of these natural products, facilitating structure-activity relationship (SAR) studies and the development of new drug candidates acs.orgnih.govacs.org.

Peptidomimetics: These are compounds that mimic the structure and function of peptides but often possess improved stability and delivery properties. This compound is a valuable tool for constructing peptidomimetics incorporating N-methylated residues.

Computational Chemistry and Modeling for Reaction Prediction and Optimization

Computational chemistry plays an increasingly vital role in modern chemical synthesis by enabling the prediction of reaction outcomes, optimization of reaction conditions, and understanding of reaction mechanisms. For this compound, computational studies can be applied to:

Predict Reactivity and Selectivity: Density Functional Theory (DFT) and other quantum mechanical methods can elucidate the electronic structure and reactivity of this compound, predicting its behavior in coupling reactions and identifying potential side reactions mdpi.comresearchgate.netacs.org.

Optimize Reaction Conditions: Molecular dynamics simulations and other modeling techniques can help in identifying optimal solvents, bases, and temperatures for coupling reactions involving this compound, potentially leading to higher yields and reduced epimerization ru.nlmdpi.comnii.ac.jpacs.org.

Design New Reagents and Methodologies: Computational screening can guide the design of novel activating agents or protecting groups that improve the efficiency and greenness of reactions involving this compound.

By integrating these advanced computational approaches, researchers can accelerate the development of more efficient, selective, and sustainable methods for utilizing this compound in peptide and complex molecule synthesis.

Compound List:

this compound (N-tert-Butoxycarbonyl-sarcosine N-hydroxysuccinimide ester)

Sarcosine (N-methylglycine)

Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide)

Boc-amino acids (tert-Butyloxycarbonyl-protected amino acids)

Fmoc-amino acids (N-(9-fluorenylmethoxycarbonyl)-protected amino acids)

N-methylated amino acids

Peptides

Q & A

Q. Basic Research Focus

  • Accelerated stability studies : Expose samples to controlled humidity/temperature and monitor degradation via HPLC.
  • Kinetic modeling : Use Arrhenius equations to predict shelf life.
  • Mass spectrometry : Identify decomposition products (e.g., free sarcosine or succinimide byproducts) .

How can computational chemistry predict this compound’s reactivity in novel peptide bond formations?

Q. Advanced Research Focus

  • Molecular dynamics (MD) simulations : Model interactions between this compound and amino groups on resin-bound peptides.
  • Quantum mechanical (QM) calculations : Calculate activation energies for acylation steps.
  • Docking studies : Compare with other activated esters (e.g., pentafluorophenyl esters) to rationalize selectivity .

What are the best practices for integrating contradictory this compound literature findings into a meta-analysis?

Q. Advanced Research Focus

  • Systematic review protocols : Define inclusion/exclusion criteria (e.g., studies with ≥95% purity data).
  • Data harmonization : Normalize variables (yield, solvent systems) across studies.
  • Contradiction analysis : Use funnel plots or sensitivity analysis to identify bias or methodological disparities .

How to design a robust LC-MS/MS method for quantifying trace this compound in complex biological matrices?

Q. Advanced Research Focus

  • Ionization optimization : Test ESI vs. APCI for ionization efficiency.
  • Column selection : Use C18 or HILIC columns based on this compound’s hydrophobicity.
  • Matrix effect mitigation : Employ isotope-labeled internal standards (e.g., D₃-Boc-Sar-OSu) .

What ethical and safety considerations are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Toxicity profiling : Review SDS for acute/chronic hazards (e.g., irritant properties).
  • Waste disposal : Hydrolyze active esters before disposal to prevent unintended reactivity.
  • Institutional protocols : Align with OSHA guidelines for PPE (gloves, goggles) and fume hood use .

How can researchers leverage Google Scholar’s advanced search features to identify understudied applications of this compound?

Q. Basic Research Focus

  • Boolean operators : Use "this compound" AND ("peptide synthesis" OR "bioconjugation") to filter interdisciplinary studies.
  • Citation tracking : Follow “Cited by” links to uncover recent adaptations in drug delivery or materials science.
  • Alerts : Set up notifications for new publications using Google Scholar’s alert system .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.